Absence of LIBS Expression and Prothrombotic Activity: UR-2922 vs. Orbofiban
UR-2922, the active metabolite of UR-3216, induced no ligand-induced binding sites (LIBS) expression or prothrombotic activity in human platelets, a property that is distinctly different from orbofiban and other small molecule GPIIb/IIIa antagonists [1]. To date, UR-2922 is reported as the only high-affinity GPIIb/IIIa antagonist lacking LIBS expression [1]. LIBS induction is a pharmacodynamic marker of partial agonism that was mechanistically linked to the increased mortality observed with orbofiban in the OPUS-TIMI 16 trial [2].
| Evidence Dimension | LIBS expression and prothrombotic activity in human platelets |
|---|---|
| Target Compound Data | No LIBS expression; no prothrombotic activity (UR-2922, active form of UR-3216) |
| Comparator Or Baseline | Orbofiban and other small molecule GPIIb/IIIa antagonists: positive LIBS expression and prothrombotic activity |
| Quantified Difference | Qualitative binary difference (absent vs. present); UR-2922 is the only high-affinity GPIIb/IIIa antagonist without LIBS expression |
| Conditions | In vitro human platelet assays; reviewed in Curr Pharm Des (2004) |
Why This Matters
LIBS expression is a direct molecular correlate of the prothrombotic partial agonism that caused clinical failure of orbofiban and sibrafiban, making its absence in UR-2922 the single most important differentiator for safety-conscious in vivo study design.
- [1] Aga Y, Baba K, Tam S, Nakanishi T, Yoneda K, Kita J, Ueno H. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist. Curr Pharm Des. 2004;10(14):1597-601. doi: 10.2174/1381612043384592. PMID: 15134558. View Source
- [2] Cox D, Smith R, Quinn M, Theroux P, Crean P, Fitzgerald DJ. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes. J Am Coll Cardiol. 2000 Nov 1;36(5):1514-9. doi: 10.1016/s0735-1097(00)00919-0. PMID: 11079651. View Source
